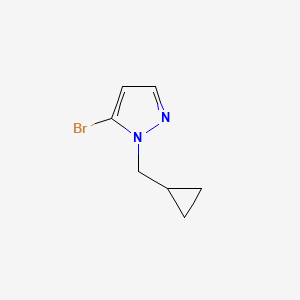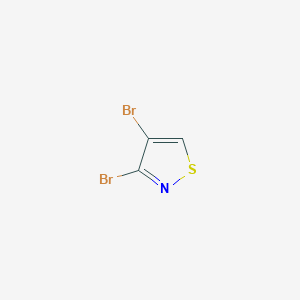![molecular formula C10H20ClNO B13552990 1-Oxaspiro[5.5]undecan-4-aminehydrochloride CAS No. 2825011-56-9](/img/structure/B13552990.png)
1-Oxaspiro[5.5]undecan-4-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxaspiro[5.5]undecan-4-aminehydrochloride is a chemical compound with the molecular formula C10H19NO·HCl. It is known for its unique spirocyclic structure, which consists of a spiro-connected oxirane and piperidine ring.
Vorbereitungsmethoden
The synthesis of 1-Oxaspiro[5.5]undecan-4-aminehydrochloride involves several steps. One common synthetic route includes the reaction of a suitable oxirane precursor with a piperidine derivative under controlled conditions. The reaction typically requires the use of a strong acid catalyst to facilitate the formation of the spirocyclic structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .
Analyse Chemischer Reaktionen
1-Oxaspiro[5.5]undecan-4-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
1-Oxaspiro[5.5]undecan-4-aminehydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-Oxaspiro[5.5]undecan-4-aminehydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
1-Oxaspiro[5.5]undecan-4-aminehydrochloride can be compared with other spirocyclic amines, such as:
1-Oxaspiro[4.5]decan-4-amine: Similar in structure but with a different ring size, leading to variations in chemical reactivity and biological activity.
1-Oxaspiro[6.5]dodecan-4-amine: Another spirocyclic amine with a larger ring size, which may exhibit different physical and chemical properties.
1-Oxaspiro[5.5]undecan-4-ol: A hydroxyl derivative of the compound, which may have different solubility and reactivity characteristics.
Eigenschaften
CAS-Nummer |
2825011-56-9 |
|---|---|
Molekularformel |
C10H20ClNO |
Molekulargewicht |
205.72 g/mol |
IUPAC-Name |
1-oxaspiro[5.5]undecan-4-amine;hydrochloride |
InChI |
InChI=1S/C10H19NO.ClH/c11-9-4-7-12-10(8-9)5-2-1-3-6-10;/h9H,1-8,11H2;1H |
InChI-Schlüssel |
FUNJYVGFSWWTIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)CC(CCO2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Oxa-5-azaspiro[3.6]decan-6-one](/img/structure/B13552909.png)

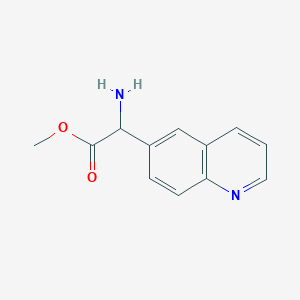
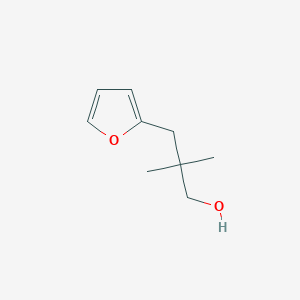
![1-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-2,2,2-trifluoroethan-1-onehydrochloride](/img/structure/B13552924.png)
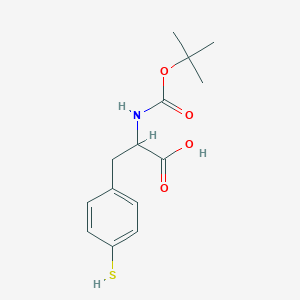
![4-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]quinoline-8-sulfonamide](/img/structure/B13552933.png)

![[2-(4-Methylphenyl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B13552948.png)


